Compound Description: This series of compounds, denoted as 6a–i, were synthesized and evaluated as potential alkaline phosphatase inhibitors []. These compounds share a common scaffold of an N-(1,3,4-oxadiazol-2-yl)methyl)benzamide core structure, with varying alkylthio substituents at the 5-position of the oxadiazole ring. Among this series, compound 6i exhibited the most potent inhibitory activity against alkaline phosphatase with an IC50 value of 0.420 μM [].
Compound Description: These derivatives, represented as 5(a-h), were designed as potential anticancer agents []. These compounds share a common N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine core structure, with variations in the amine substituent. The study explored the anticancer activity of these derivatives against three human tumor cell lines (Hela, Hep-G2, and MCF7) [].
Compound Description: This compound, designated as 4, was synthesized and characterized using single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) [, ]. This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole moiety through a thioether bond at the 2-position of the oxadiazole ring.
Compound Description: This study focused on a new, thermodynamically stable crystalline modification of 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []. This compound belongs to the class of benzamide derivatives and features a 1,3,4-oxadiazole ring connected to the benzamide nitrogen via a methylene linker at the 2-position of the oxadiazole ring.
Compound Description: This study described the synthesis of a series of 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones through a multi-step process []. These compounds feature a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure with a 5-phenyl-1,3,4-oxadiazole moiety attached to the 6-position of the thieno[2,3-d]pyrimidine ring system. The study examined the antimicrobial activity of these compounds against various bacterial strains [].
Compound Description: A series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives was synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) []. These compounds feature a benzenesulfonamide core structure with a 5-methyl-1,3,4-thiadiazole moiety attached to the sulfonamide nitrogen. The study investigated their potential as carbonic anhydrase I and II inhibitors [].
Compound Description: The crystal structure of this compound, C18H16ClN3O5S2, was analyzed and revealed key structural features, including dihedral angles and torsion angles []. This compound features a 1,3,4-oxadiazole ring with a methanesulfonamide group at the 2-position and a (2-phenylethenyl)sulfonylmethyl substituent at the 5-position.
Compound Description: This compound, along with LHRH analogs and/or bisphosphonates, was investigated for potential pharmaceutical applications []. The specific details about the compound's structure and biological activity were not provided in the abstract.
Compound Description: The crystal structure of 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (C14H16ClN3O2S) was determined using X-ray diffraction analysis []. The compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety through a butyl chain at the 2-position of the oxadiazole ring.
Compound Description: Researchers synthesized a series of novel Honokiol derivatives by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule []. These derivatives were tested for their antiviral entry activities against the SARS-CoV-2 virus in a pseudovirus model []. Notably, compounds 6a and 6p showed promising results, with 6p exhibiting a higher binding affinity to the human ACE2 protein compared to the parental honokiol, as revealed by biolayer interferometry (BLI) binding assay and molecular docking studies [].
3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives, designated as (I) and (II) respectively, differ in the substituents attached to their carbon atoms []. Compound (I) includes a methoxyphenyl ring and a benzonitrile group, while compound (II) contains a chlorophenyl ring and an acetamide group.
Compound Description: The crystal structure of 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one was determined using X-ray crystallography []. The compound crystallizes in the monoclinic space group P21.
2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines
Compound Description: A convenient synthesis for 2-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (3) and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (10) was devised utilizing the readily available amide 7 []. This study also incorporated a 3-t-butylamino-2-hydroxypropoxy side chain onto 3, generating compound 2, a potential bioisostere of an unspecified compound 1.
Compound Description: The title compound, C12H9ClN4OS2, was synthesized through the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole []. The molecule features a 1,3,4-oxadiazole ring connected to a 1,3,4-thiadiazole ring via a methylsulfanyl linker at the 5-position of the oxadiazole ring.
3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones
Compound Description: An efficient Ugi four-component domino dicyclization strategy was employed to synthesize a variety of 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones in good yields []. Among these, compound 5i showed promising antibacterial activity against certain fungi [].
Compound Description: A series of novel 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones was synthesized and characterized. The structure of compound 4i was further elucidated by single-crystal X-ray diffraction []. The study revealed that some compounds in this series displayed moderate antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani [].
N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines
Compound Description: This research focused on the synthesis and biological evaluation of a series of twelve substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l) []. The compounds were evaluated for their antiproliferative activity against nine different cancer cell lines and their antioxidant potential. Compound 6e, 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol, exhibited significant antiproliferative activity, while compounds 6e and 6c demonstrated promising antioxidant activity [].
Compound Description: The crystal structure of 1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (C11H9CIN2OS) was determined, revealing it exists completely as its keto isomer in the solid state [].
Compound Description:5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was synthesized and characterized as an energetic material precursor []. The crystal structure was determined and revealed a network of intermolecular hydrogen bonds.
Compound Description: This compound, 36, emerged as a potent and selective calcium release-activated calcium channel inhibitor through a structure-activity relationship study [].
Compound Description: A series of novel bi-heterocyclic propanamides, 7a-l, featuring both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized [].
Compound Description: The crystal structure of 16-Cyano-13alpha-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-5-en-3beta-yl acetate (C23H31N3O3) was analyzed, revealing the conformations of the cyclohexane and cyclohexene rings [].
Compound Description:N-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl},2-[(2-isopropyl-5-methyl)1-cyclohexylidene]hydrazinecarboxamide (QS11) was designed based on computational studies as a potential anticonvulsant agent [].
Compound Description: A series of novel 2‐(Methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl)quinazolin‐4(3H)‐ones was synthesized and evaluated as NMDA receptor inhibitors [].
1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles
Compound Description: This study focused on the synthesis of substituted 1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles starting from ethyl-4-nitropyrrole-2-carboxylate [].
N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide
Compound Description: A series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide (6a-o) was synthesized and evaluated for their antimicrobial and hemolytic activity [].
Compound Description: A series of novel 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile derivatives (8a–o, 9a–c, 10a–d, and 11a–d) was synthesized and assessed for anticonvulsant activity and neurotoxicity [].
1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)
Compound Description: Two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, were synthesized and evaluated for their in vitro cytotoxicity and DNA damage activity [].
Compound Description: The crystal structure of 16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one (C21H27N3O2) was determined [].
Compound Description: This research explored the use of 2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives as p38 kinase inhibitors [].
Compound Description: A series of twelve new 3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4] oxadiazol-2-methyl)-oximes (1a-j) were synthesized and their antibacterial activity was evaluated [].
7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-ones and its derivatives
Compound Description: This study describes the synthesis of a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-ones and their derivatives [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.